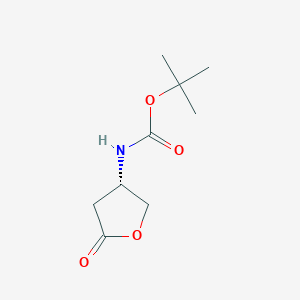![molecular formula C20H25NO B010133 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol CAS No. 103290-89-7](/img/structure/B10133.png)
3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol, also known as D3-phenol, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenylpiperidine derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol is not fully understood. However, it is believed to act as a dopamine D3 receptor antagonist, which may contribute to its antipsychotic and antidepressant effects. 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and glutamate systems.
Efectos Bioquímicos Y Fisiológicos
3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has also been shown to decrease the levels of inflammatory cytokines, which are molecules that play a role in the immune response. Additionally, 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has been found to increase the levels of antioxidant enzymes, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol in lab experiments is its high potency and selectivity for the dopamine D3 receptor. This allows for more specific and targeted studies of the receptor's function. However, one limitation of using 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol. One area of interest is its potential use as a therapeutic agent for neurodegenerative disorders. Further studies are needed to investigate its efficacy and safety in animal models and clinical trials. Additionally, 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol may have potential applications in PET imaging studies as a radioligand for the dopamine D3 receptor. Further research is needed to optimize the synthesis and labeling of 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol for this purpose. Overall, 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol is a promising compound that has the potential to contribute to the development of new therapies for various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has been studied extensively for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic effects in animal models. 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Additionally, 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has been investigated for its potential use as a radioligand in positron emission tomography (PET) imaging studies.
Propiedades
Número CAS |
103290-89-7 |
|---|---|
Nombre del producto |
3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol |
Fórmula molecular |
C20H25NO |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
3-[1-(3-phenylpropyl)piperidin-3-yl]phenol |
InChI |
InChI=1S/C20H25NO/c22-20-12-4-10-18(15-20)19-11-6-14-21(16-19)13-5-9-17-7-2-1-3-8-17/h1-4,7-8,10,12,15,19,22H,5-6,9,11,13-14,16H2 |
Clave InChI |
GWEATAQTNLRXBM-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)CCCC2=CC=CC=C2)C3=CC(=CC=C3)O |
SMILES canónico |
C1CC(CN(C1)CCCC2=CC=CC=C2)C3=CC(=CC=C3)O |
Sinónimos |
3-[1-(3-Phenylpropyl)-3-piperidinyl]phenol |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

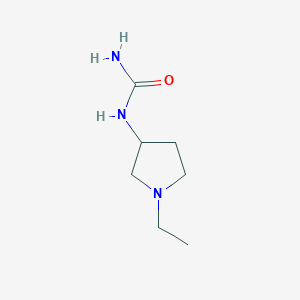
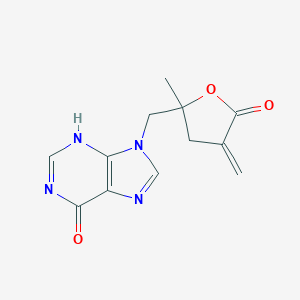
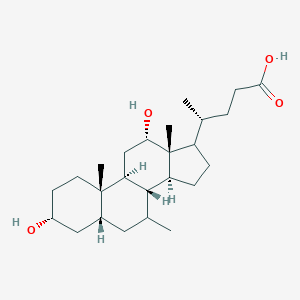
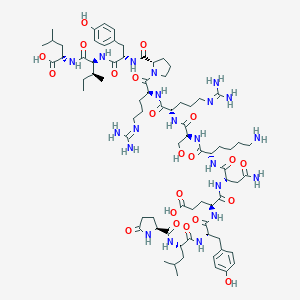
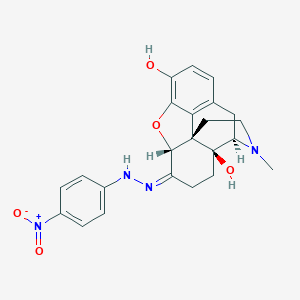
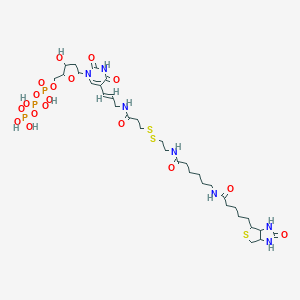
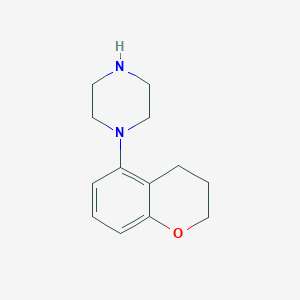

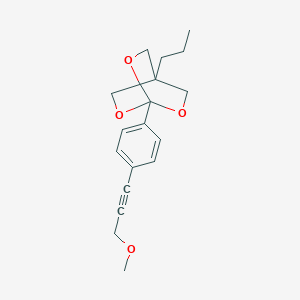
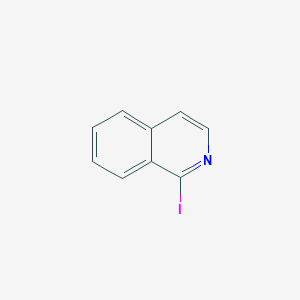
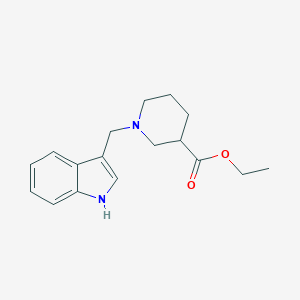
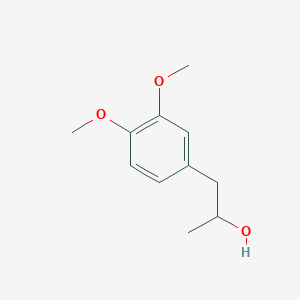
![1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B10078.png)
